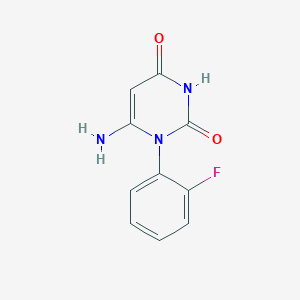

6-amino-1-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

6-amino-1-(2-fluorophenyl)pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3O2/c11-6-3-1-2-4-7(6)14-8(12)5-9(15)13-10(14)16/h1-5H,12H2,(H,13,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UULFXQHUGLVQMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=CC(=O)NC2=O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2-fluoroaniline and ethyl cyanoacetate.

Cyclization: The key step involves the cyclization of these starting materials in the presence of a base such as sodium ethoxide to form the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure efficient cyclization and amination.

Chemical Reactions Analysis

Types of Reactions

6-amino-1-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its dihydropyrimidine derivatives.

Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, dihydropyrimidines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 6-amino-1-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione derivatives. Research indicates that pyrimidine derivatives are effective in inhibiting enzymes involved in DNA biosynthesis, such as dihydrofolate reductase and thymidylate synthase. These enzymes are crucial for cancer cell proliferation.

In vitro evaluations against various cancer cell lines (e.g., K562 for myelogenous leukemia) demonstrated significant growth inhibition. For instance, compounds synthesized from this base structure exhibited varying degrees of activity at different concentrations, with some showing promising results comparable to established chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies have shown that derivatives possess moderate to good antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds derived from this structure were tested against Escherichia coli and Staphylococcus aureus, with some exhibiting effective inhibition zones comparable to standard antibiotics .

Synthesis and Biological Testing

A comprehensive study involved the synthesis of various 6-substituted pyrimidine derivatives. The synthesized compounds were subjected to biological testing using standard protocols such as the Sulforhodamine B (SRB) assay for anticancer activity and agar diffusion methods for antimicrobial testing. Results indicated that certain derivatives had IC50 values indicating effective concentrations for inhibiting cell growth in cancer lines .

Table 1: Summary of Biological Activities of Synthesized Compounds

| Compound ID | Anticancer Activity (IC50 µM) | Antibacterial Activity (Zone of Inhibition mm) |

|---|---|---|

| Compound A | 5.0 | 15 |

| Compound B | 10.0 | 20 |

| Compound C | 8.5 | 18 |

Mechanism of Action

The mechanism of action of 6-amino-1-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 1 (Aromatic Groups)

6-Amino-1-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione

- Structure : Differs by a para-fluorophenyl group instead of ortho-fluorophenyl.

- However, the ortho-fluoro isomer may exhibit greater steric hindrance, affecting receptor interactions .

- Applications : Both isomers are explored as HIV capsid inhibitors and antiparasitic agents .

3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-(methylamino)pyrimidine-2,4(1H,3H)-dione

- Structure : Incorporates a cyclopropyl group at position 3 and an iodine atom on the phenyl ring.

6-Amino-1-(3-chlorophenyl)pyrimidine-2,4(1H,3H)-dione

Substituent Variations at Position 6

6-((2-Fluorophenyl)thio)-3-hydroxypyrimidine-2,4(1H,3H)-dione (12j)

- Structure: Replaces the amino group with a thioether-linked 2-fluorophenyl group and adds a hydroxyl at position 3.

- Activity : Exhibits anti-HIV activity by inhibiting reverse transcriptase-associated RNA, with a melting point of 130–132°C .

- Synthesis Yield : 68%, lower than the target compound’s analogs, likely due to the complexity of introducing sulfur .

6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione Derivatives

Functional Group Additions or Modifications

6-Amino-5-nitroso-1,3-diphenylpyrimidine-2,4(1H,3H)-dione

- Structure : Nitroso group at position 5.

6-Amino-1-(2-morpholinoethyl)pyrimidine-2,4(1H,3H)-dione

Biological Activity

6-amino-1-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a range of pharmacological properties, particularly in the context of cancer research and antimicrobial activity. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C10H8FN3O2

- Molecular Weight : 221.19 g/mol

- CAS Number : 16357-51-0

Biological Activity Overview

The biological activity of this compound has been primarily investigated for its anticancer properties and potential as an antimicrobial agent.

Anticancer Activity

Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. For instance:

- Cell Lines Tested : A549 (lung adenocarcinoma), SW-480 (colorectal cancer), MCF-7 (breast cancer).

- IC50 Values : The compound demonstrated significant cytotoxicity with IC50 values ranging from 2.3 μM to 176.5 μM across different cell lines. Notably, it exhibited the highest potency against A549 cells with an IC50 of 5.9 μM .

Table 1: IC50 Values of this compound

| Cell Line | IC50 (μM) |

|---|---|

| A549 | 5.9 |

| SW-480 | 2.3 |

| MCF-7 | 5.65 |

The mechanism through which this compound exerts its anticancer effects involves inducing apoptosis and cell cycle arrest. Specifically, it has been shown to:

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of halogen substitutions on the phenyl ring significantly enhances the antiproliferative activity of pyrimidine derivatives. Compounds with electron-withdrawing groups at specific positions on the phenyl ring showed improved efficacy compared to their unsubstituted counterparts .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for its antimicrobial potential. Preliminary findings suggest that it may possess inhibitory effects against certain bacterial strains, although detailed studies are needed to establish its efficacy and mechanisms in this regard.

Case Studies

A recent study synthesized a series of quinazoline-pyrimidine hybrid derivatives, including variations of the target compound. These derivatives were evaluated for their cytotoxic effects against various cancer cell lines, providing insights into how structural modifications can enhance biological activity .

Q & A

Q. What are the common synthetic routes for 6-amino-1-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione and its derivatives?

The synthesis typically involves alkylation and cyclization reactions. For example:

- Alkylation : Reacting 6-amino-1-ethylpyrimidine-2,4-dione with ethyl iodide under basic conditions (e.g., K₂CO₃ in DMF) yields N-ethyl derivatives with ~40–53% efficiency .

- Cyclopropane introduction : Using cyclopropyl iodide as an alkylating agent in the presence of triethylamine generates cyclopropyl-substituted analogs, confirmed by ¹H/¹³C NMR .

- Fluorophenyl incorporation : The 2-fluorophenyl group is introduced via nucleophilic aromatic substitution or palladium-catalyzed coupling, ensuring regioselectivity through temperature control (80–120°C) and solvent optimization (e.g., DCM or THF) .

Q. How is structural characterization performed for this compound?

- NMR spectroscopy : ¹H and ¹³C NMR (400 MHz, CDCl₃ or DMSO-d₆) confirm substituent positions. For example, δ 4.91 ppm (s, 1H) corresponds to the pyrimidine ring proton adjacent to the cyclopropyl group .

- X-ray crystallography : Crystal structures (e.g., orthorhombic Pbca space group, a = 14.62 Å, b = 11.33 Å) reveal intermolecular hydrogen bonding (N–H⋯O, O–H⋯O) stabilizing the dimeric lattice .

- LCMS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 196.2) validate purity and molecular weight .

Q. What initial biological screening approaches are used for this compound?

- Enzyme inhibition assays : Evaluate activity against targets like eEF-2K using ATPase activity measurements (IC₅₀ values). Compounds are tested at 0.1–100 µM concentrations in kinase buffer with ATPγS .

- Cytotoxicity profiling : MTT assays in cancer cell lines (e.g., HCT-116, HeLa) assess cell viability post 48-hour treatment, with EC₅₀ values calculated via nonlinear regression .

Advanced Research Questions

Q. How can structural modifications enhance biological activity or selectivity?

- Thiazole incorporation : Reacting the core with thioacetamide in acetic acid introduces thiazole rings at position 6, improving kinase inhibition (e.g., 5–10x lower IC₅₀ compared to parent compounds) .

- Trifluoromethyl substitution : Adding CF₃ groups enhances lipophilicity and metabolic stability, as seen in analogs with improved cellular permeability (logP increased by ~1.5 units) .

- N-alkylation vs. O-alkylation : Selectivity is controlled using bulky alkyl halides (e.g., benzyl chloride) in polar aprotic solvents (DMF), favoring N-alkylation due to steric hindrance .

Q. How to address contradictions in biological assay data across studies?

- Dose-response validation : Repeat assays with stricter control of ATP concentrations (1 mM ATP ± 10% variation) to minimize false positives in kinase inhibition .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies binding pose discrepancies. For example, fluorophenyl orientation in the eEF-2K active site may explain potency variations .

- Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to rule out cross-reactivity with unrelated kinases .

Q. What reaction mechanisms govern cyclization or ring-forming steps in derivative synthesis?

- Thioamide cyclization : Thioacetamide reacts with α-bromoacetyl intermediates in acetic acid to form thieno[2,3-d]pyrimidine cores via nucleophilic attack and subsequent dehydration .

- Michael addition : Ethyl 4,4,4-trifluoro-3-oxobutanoate undergoes cyclocondensation with urea in ethanol to yield trifluoromethyl-substituted pyrimidines, driven by enolate formation .

Q. How can computational methods optimize reaction conditions for novel derivatives?

- Reaction path screening : Quantum mechanical calculations (DFT at B3LYP/6-31G* level) predict energy barriers for intermediates, guiding solvent selection (e.g., DMF for exothermic steps) .

- Machine learning : Train models on existing reaction data (e.g., yield, temperature, solvent) to recommend optimal conditions for new alkylation or nitration reactions .

Q. What analytical techniques resolve challenges in purity assessment during scale-up?

- HPLC-MS coupling : Use C18 columns (100 × 4 mm) with gradient elution (5–95% acetonitrile in 25 min) to detect byproducts (e.g., dehalogenated impurities) at <0.1% levels .

- Thermogravimetric analysis (TGA) : Monitor decomposition temperatures (e.g., >200°C for stable hydrates) to ensure thermal stability during lyophilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.